molecular formula C14H18O3 B15198510 ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate

ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate

Cat. No.: B15198510
M. Wt: 234.29 g/mol
InChI Key: QKRDWDZKHVQMJX-HRNDJLQDSA-N
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Description

Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate is an organic compound with a complex structure that includes both ethane and ethyl groups, as well as a phenyl group attached to a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate typically involves the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The presence of the phenyl group allows for interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simpler compound with a three-membered ring structure.

    Ethane: A basic hydrocarbon with a simpler structure.

    Ethyl acetate: An ester with a simpler structure and different functional groups.

Uniqueness

Ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both ethane and ethyl groups, along with the phenyl and butenoate moieties, provides a versatile platform for chemical synthesis and research.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethane;ethyl (E)-4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C12H12O3.C2H6/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10;1-2/h3-9H,2H2,1H3;1-2H3/b9-8+;

InChI Key

QKRDWDZKHVQMJX-HRNDJLQDSA-N

Isomeric SMILES

CC.CCOC(=O)/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

CC.CCOC(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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